Methyl 5-((3-chlorobenzyl)amino)picolinate

Description

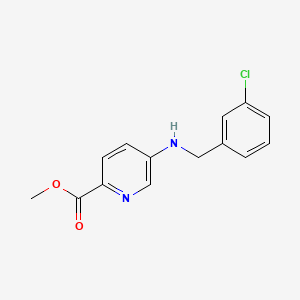

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-[(3-chlorophenyl)methylamino]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-14(18)13-6-5-12(9-17-13)16-8-10-3-2-4-11(15)7-10/h2-7,9,16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLKVNGTBRRHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)NCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 3 Chlorobenzyl Amino Picolinate

A highly feasible approach to Methyl 5-((3-chlorobenzyl)amino)picolinate involves the reductive amination of Methyl 5-aminopicolinate (B8380244) with 3-chlorobenzaldehyde. This two-step, one-pot reaction is a cornerstone of amine synthesis in organic chemistry.

The initial step is the formation of a Schiff base (imine) intermediate through the condensation of the primary amine of Methyl 5-aminopicolinate and the aldehyde group of 3-chlorobenzaldehyde. This is typically carried out in a suitable solvent, and the equilibrium can be driven towards the imine by the removal of water.

The subsequent and crucial step is the reduction of the imine in situ. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and selective option that is often favored for its effectiveness and operational simplicity.

Table 1: Proposed Reaction Scheme for Reductive Amination

| Step | Reactants | Reagents & Conditions | Product |

| 1 | Methyl 5-aminopicolinate, 3-chlorobenzaldehyde | Dichloromethane (DCM) or Tetrahydrofuran (THF), Acetic Acid (catalyst), room temperature | Schiff Base Intermediate |

| 2 | Schiff Base Intermediate | Sodium triacetoxyborohydride (STAB) | This compound |

An alternative and powerful method for the construction of the C-N bond in this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of Methyl 5-bromopicolinate with 3-chlorobenzylamine.

This reaction is renowned for its broad substrate scope and functional group tolerance. The key components of this catalytic system are a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos). A base is also required to facilitate the catalytic cycle.

Table 2: Proposed Reaction Scheme for Buchwald-Hartwig Amination

| Reactants | Reagents & Conditions | Product |

| Methyl 5-bromopicolinate, 3-chlorobenzylamine | Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃, NaOtBu), Toluene or Dioxane, heat | This compound |

Structural Elaboration for Novel Compound Generation

The core structure of Methyl 5-((3-chlorobenzyl)amino)picolinate provides a versatile template for the generation of novel analogs. Modifications can be systematically introduced at several key positions to explore the chemical space and potentially modulate biological activity.

The generation of novel compounds from the parent structure of this compound can be achieved through several strategic modifications. These elaborations can systematically probe the structure-activity relationships of this chemical class.

Modification of the Benzyl (B1604629) Moiety: The 3-chloro substituent on the benzyl ring is a prime candidate for modification. A variety of commercially available substituted benzylamines or benzaldehydes can be used in the synthetic routes described above. This allows for the introduction of different electronic and steric properties. For instance, electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) can be incorporated. The position of the substituent on the aromatic ring can also be varied (ortho, meta, para).

Alteration of the Amino Linker: The secondary amine linker can be acylated or sulfonylated to introduce amide or sulfonamide functionalities. This transformation would typically involve reacting this compound with an appropriate acid chloride or sulfonyl chloride in the presence of a base.

Modification of the Picolinate (B1231196) Ester: The methyl ester of the picolinate ring can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines or alcohols to generate a library of amides or esters, respectively. Standard peptide coupling reagents (e.g., HATU, HOBt) can be employed for the amide bond formation.

Table 3: Examples of Structural Elaboration Strategies

| Parent Compound | Modification Site | Reaction Type | Potential Novel Analogs |

| This compound | Benzyl Ring | Reductive Amination with substituted benzaldehydes | Analogs with different substituents on the benzyl ring (e.g., 4-fluoro, 2,4-dichloro) |

| This compound | Amino Linker | Acylation | N-acetyl or N-benzoyl derivatives |

| This compound | Picolinate Ester | Hydrolysis followed by Amide Coupling | Picolinamide derivatives with various amine substituents |

Molecular and Cellular Mechanisms of Action of Methyl 5 3 Chlorobenzyl Amino Picolinate

Elucidation of Molecular Targets and Binding Affinities

A critical first step in characterizing any potential therapeutic agent is the identification of its molecular targets. However, for Methyl 5-((3-chlorobenzyl)amino)picolinate, such data is not present in the public domain.

Receptor Binding Assays and Target Identification

There are no available studies that have utilized receptor binding assays to identify the specific protein receptors to which this compound binds. Radioligand binding assays, a common technique to determine the affinity of a ligand for a receptor, have not been reported for this compound. nih.govnih.gov Consequently, its primary molecular targets remain unknown.

Enzyme Inhibition Kinetics and Characterization

Similarly, there is a lack of published research on the effects of this compound on enzyme activity. Studies detailing its enzyme inhibition kinetics, including parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against specific enzymes, are not available. While research on other picolinate (B1231196) derivatives has explored their potential as enzyme inhibitors, this information cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.gov

Protein-Ligand Interaction Studies

Computational and experimental studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, are essential for understanding how a ligand interacts with its protein target at the atomic level. nih.gov There are no published molecular docking or structural biology studies that describe the binding mode or specific interactions of this compound with any protein.

Downstream Cellular Pathway Modulation

Gene Expression Profiling and Transcriptomic Analysis

No transcriptomic studies, such as microarray or RNA-sequencing, have been published that analyze the changes in gene expression in cells treated with this compound. Such analyses would provide a broad overview of the cellular processes affected by the compound.

Protein Phosphorylation Cascades and Signal Transduction

The impact of this compound on protein phosphorylation and intracellular signal transduction pathways has not been documented. Research is needed to determine if this compound modulates the activity of protein kinases or phosphatases, which are key regulators of cellular function. nih.gov

Cellular Process Perturbations (e.g., cell cycle progression, apoptosis pathways)

There is currently no available data from published research that describes the effects of this compound on cellular processes. This includes, but is not limited to, its potential impact on:

Cell Cycle Progression: Information regarding the ability of this compound to cause cell cycle arrest at any phase (G0/G1, S, G2/M) is not documented.

Apoptosis Pathways: There are no studies indicating whether this compound can induce programmed cell death (apoptosis) through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The modulation of key apoptotic proteins such as caspases, Bcl-2 family members, or p53 by this compound has not been reported.

Data on Cellular Process Perturbations: No data available.

Investigation of Intracellular Localization and Distribution

The scientific literature lacks any studies focused on the intracellular fate of this compound. Therefore, there is no information on:

Subcellular Localization: The specific organelles or cellular compartments (e.g., nucleus, mitochondria, cytoplasm, endoplasmic reticulum) where this compound may accumulate are unknown.

Uptake and Efflux Mechanisms: The methods by which this compound enters and exits cells have not been investigated.

Data on Intracellular Localization: No data available.

Structure Activity Relationship Sar Studies of Methyl 5 3 Chlorobenzyl Amino Picolinate Derivatives

Correlating Structural Motifs with Biological Activities

The biological activity of methyl 5-((3-chlorobenzyl)amino)picolinate derivatives is intrinsically linked to their structural architecture. The molecule is comprised of three key motifs: a methyl picolinate (B1231196) core, a benzylamine (B48309) linker, and a chlorine substituent on the benzyl (B1604629) ring. SAR studies on analogous compounds reveal that even minor alterations to these motifs can lead to significant changes in biological outcomes.

For instance, in studies of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), the benzylamine template is a critical determinant of activity. Modification of this central scaffold is a key strategy for probing the SAR of this class of compounds. Similarly, research on 5-benzylamino-substituted pyrimido[4,5-c]quinolines as inhibitors of Casein Kinase 2 (CSNK2A) has shown that the 5-benzylamino group is a crucial feature for potent inhibition. nih.gov

Impact of Picolinate Core Substitutions on Mechanistic Efficacy

The picolinate core, a pyridine (B92270) ring with a carboxylic acid methyl ester at the 2-position and an amino group at the 5-position, serves as a crucial anchor for molecular interactions. Modifications to this core can significantly influence the compound's mechanistic efficacy.

Research on various picolinic acid derivatives has highlighted the importance of the substitution pattern on the pyridine ring. For example, the synthesis of novel picolinic acid derivatives has been pursued to develop new anticancer agents. pensoft.net In one study, thirteen new derivatives of picolinic acid were synthesized and evaluated for their antitumor activity, with molecular docking studies suggesting they occupy the critical site of the EGFR kinase pocket. pensoft.net

The position and nature of substituents on the picolinate ring can affect the molecule's electronic properties, conformation, and ability to form key interactions with a biological target. For instance, the introduction of different functional groups can alter the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. The methyl ester at the 2-position can also be a site for modification, potentially impacting the compound's solubility, metabolic stability, and binding affinity. While direct SAR data on substitutions to the this compound core is limited in the public domain, studies on related picolinic acid derivatives provide a framework for understanding the potential impact of such modifications.

Influence of Benzyl Moiety Modifications on Target Interaction

The benzyl moiety, particularly the 3-chloro substitution, plays a pivotal role in defining the interaction of this compound derivatives with their biological targets. Modifications to this part of the molecule have been a key focus of SAR studies in related compound series.

In a study on 5-benzylamino-substituted pyrimido[4,5-c]quinolines, a series of analogs with different substituents on the benzyl ring were synthesized and evaluated as CSNK2A inhibitors. nih.gov The results indicated that both small electron-donating and electron-withdrawing substituents on the aromatic ring did not dramatically affect CSNK2A activity, suggesting the absence of a strong π-stacking interaction with the His160 residue in the CSNK2A pocket. nih.gov However, more significant structural changes, such as replacing the benzylamine with a cyclohexylmethylamine, maintained the activity, indicating that the flexibility and conformational preferences of this group are important. nih.govbiorxiv.org

Furthermore, constraining the conformation of the benzyl substituent through N-methylation or by incorporating it into a ring system, like in a 2,3-dihydro-1H-indene analog, had varied effects on potency. nih.govbiorxiv.org N-methylation of the benzyl group did not alter CSNK2A cellular activity, but α-methyl substitution led to a reduction in potency. nih.govbiorxiv.org These findings underscore the sensitivity of target interaction to the steric and electronic properties of the benzyl moiety.

The position and nature of the halogen substituent on the benzyl ring are also critical. In the case of the title compound, the chlorine at the 3-position influences the electronic distribution of the ring and provides a specific steric profile that can be crucial for fitting into a binding pocket. SAR studies on similar benzylamine-containing scaffolds often explore the effects of moving the substituent to the 2- or 4-position or replacing it with other halogens like fluorine or bromine to optimize target engagement. nih.gov

| Compound Modification | Observed Effect on Activity (in analogous systems) | Reference |

|---|---|---|

| Small electron-donating or withdrawing substituents on the benzyl ring | Did not dramatically affect CSNK2A activity. | nih.gov |

| Replacement of benzylamine with cyclohexylmethylamine | Maintained CSNK2A activity. | nih.govbiorxiv.org |

| N-methylation of the benzylamine | Did not change CSNK2A cellular activity. | nih.govbiorxiv.org |

| α-Methyl substitution on the benzylamine | Led to a reduction in CSNK2A potency. | nih.govbiorxiv.org |

| Constraining the benzyl substituent in a 2,3-dihydro-1H-indene ring | Resulted in equivalent activity to the unconstrained analog. | nih.govbiorxiv.org |

Computational and Experimental Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships for compounds like this compound derivatives relies on a synergistic combination of computational and experimental methods.

Computational Approaches: Molecular modeling and docking studies are powerful tools for predicting how these molecules might bind to a biological target. pensoft.net For example, in the study of picolinic acid derivatives as potential anticancer agents, molecular docking was used to evaluate the binding affinity of the synthesized compounds toward the EGFR kinase domain. pensoft.netresearchgate.net These computational methods can help to rationalize observed SAR and guide the design of new analogs with improved activity. Conformational analysis is another important computational technique that can predict the preferred three-dimensional structures of flexible molecules like benzylamine derivatives, providing insights into how they might orient themselves within a binding site. nih.govbiorxiv.org

Experimental Approaches: The synthesis of a library of analogs is the cornerstone of experimental SAR studies. nih.gov By systematically modifying different parts of the lead molecule, researchers can directly measure the impact of these changes on biological activity. For instance, a series of 5-benzylamine-substituted pyrimido[4,5-c]quinolines were synthesized to explore the SAR around this key functional group. nih.govbiorxiv.org

Once synthesized, these compounds are subjected to a battery of biological assays to determine their potency and efficacy. These can range from in vitro enzyme inhibition assays to cell-based assays that measure a compound's effect on a specific cellular process. nih.govbiorxiv.org For example, a NanoBRET assay was used to measure the in-cell target engagement of CSNK2A inhibitors. nih.gov The data from these assays are then used to build a comprehensive SAR profile, which can inform the next round of compound design and optimization. nih.gov

| Approach | Description | Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Evaluating the binding affinity of picolinic acid derivatives to the EGFR kinase domain. | pensoft.netresearchgate.net |

| Conformational Analysis | Determines the low-energy, and therefore more likely, three-dimensional shapes of a molecule. | Analyzing the binding poses of CSNK2A inhibitors. | nih.govbiorxiv.org |

| Analog Synthesis | Chemical synthesis of a series of related compounds with systematic structural variations. | Creation of a library of 5-benzylamino-substituted pyrimido[4,5-c]quinolines. | nih.govbiorxiv.orgnih.gov |

| In Vitro/In-Cell Assays | Biological experiments to measure the activity of compounds against a specific target or in a cellular context. | Using a NanoBRET assay to determine CSNK2A target engagement. | nih.gov |

Computational and in Silico Investigations of Methyl 5 3 Chlorobenzyl Amino Picolinate

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Methyl 5-((3-chlorobenzyl)amino)picolinate, this analysis would be crucial in identifying potential biological targets and understanding the structural basis of its activity. Based on its structural similarity to known kinase inhibitors and auxin mimic herbicides, hypothetical docking studies could be performed against targets such as Epidermal Growth Factor Receptor (EGFR) kinase or auxin signaling F-box (AFB) proteins. researchgate.netpensoft.netnih.gov

In a hypothetical docking study against an EGFR kinase domain, this compound would be expected to form key interactions within the ATP-binding site. The picolinate (B1231196) ring's nitrogen could act as a hydrogen bond acceptor, while the amino group could serve as a hydrogen bond donor. The 3-chlorobenzyl group would likely occupy a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other non-covalent interactions.

A plausible set of interactions is detailed in the table below:

| Feature of Ligand | Interacting Residue (Hypothetical) | Interaction Type | Binding Energy (kcal/mol) |

| Picolinate Nitrogen | Lys745 | Hydrogen Bond | -8.5 |

| Amino Group (NH) | Met793 | Hydrogen Bond | |

| Chlorobenzyl Ring | Leu718, Val726 | Hydrophobic | |

| Methyl Ester | Thr790 | Hydrogen Bond |

These predicted interactions, derived from studies on similar picolinic acid derivatives, suggest a strong binding affinity and a specific binding mode, which are prerequisites for potent biological activity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to its putative target would provide insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. biorxiv.orgresearchgate.net

A typical MD simulation would be run for a duration of nanoseconds, tracking the trajectory of each atom. Key metrics to be analyzed would include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds.

Expected findings from an MD simulation are summarized in the following table:

| Simulation Metric | Expected Outcome | Implication |

| Ligand RMSD | Low and stable fluctuation after initial equilibration | Stable binding pose within the active site. researchgate.net |

| Protein RMSF | Low fluctuation in active site residues | The ligand stabilizes the protein's binding pocket. |

| Hydrogen Bond Occupancy | High percentage for key interactions | Critical hydrogen bonds are maintained throughout the simulation. mdpi.com |

These simulations would be instrumental in validating the docking results and providing a more realistic model of the ligand-target interaction, accounting for the dynamic nature of biological systems. biorxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.com For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This would require a dataset of structurally related compounds with experimentally determined activities.

A multiple linear regression (MLR) or partial least squares (PLS) approach could be used to build the QSAR model, using a variety of molecular descriptors such as electronic, steric, and hydrophobic parameters. chemrevlett.comnih.govchemrevlett.com

A hypothetical QSAR model for a series of aminopicolinates might yield an equation like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + c

The statistical quality of such a model is critical for its predictive power.

| Statistical Parameter | Typical Value | Significance |

| R² (Coefficient of Determination) | > 0.8 | A high percentage of the variance in activity is explained by the model. chemrevlett.com |

| Q² (Cross-validated R²) | > 0.7 | The model has good predictive ability for new compounds. chemrevlett.com |

| Standard Error | Low | High accuracy of the predictions. nih.gov |

Such a model would guide the rational design of more potent analogs by indicating which structural features are most important for activity. chemrevlett.comnih.gov

Cheminformatics Approaches for Analog Discovery and Lead Optimization

Cheminformatics tools can be used to systematically explore the chemical space around this compound for analog discovery and lead optimization. nih.govspringernature.com Techniques such as similarity searching, substructure searching, and virtual screening of large chemical databases can identify commercially available or synthetically accessible compounds with similar properties.

For lead optimization, computational methods can suggest modifications to the parent structure to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov This can involve techniques like isosteric replacement or scaffold hopping.

The following table illustrates potential analogs that could be identified through cheminformatics approaches:

| Original Moiety | Proposed Replacement | Rationale |

| 3-chlorobenzyl | 3-fluorobenzyl | Investigate the effect of a different halogen on binding. |

| Methyl Ester | Ethyl Ester or Amide | Modulate solubility and metabolic stability. |

| Picolinate | Nicotinate or Isonicotinate | Explore the impact of the nitrogen position on target interaction. nih.gov |

These in silico strategies accelerate the drug discovery and development process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources. mdpi.comnih.gov

Preclinical in Vitro Mechanistic Studies of Methyl 5 3 Chlorobenzyl Amino Picolinate

Biochemical Characterization in Cell-Free Systems

No specific data from cell-free assays detailing the direct molecular interactions or enzymatic inhibition/activation by Methyl 5-((3-chlorobenzyl)amino)picolinate are available in the public domain. Such studies would be essential to identify the primary molecular targets and elucidate the compound's fundamental biochemical mechanism of action.

Cell-Based Assays for Mechanistic Pathway Validation

Information regarding the effects of this compound in cellular models is not currently published. This includes a lack of data on its impact on cellular viability and proliferation from a mechanistic standpoint, as well as its influence on cellular phenotypes and specific signaling pathways.

Cellular Viability and Proliferation Assays (focused on mechanism, not efficacy)

There are no available studies that utilize cellular viability and proliferation assays to investigate the underlying mechanisms of action for this compound.

Immunofluorescence and Flow Cytometry for Cellular Phenotypes

No research findings employing immunofluorescence or flow cytometry to analyze cellular phenotypic changes induced by this compound have been identified.

Reporter Gene Assays for Pathway Activation/Inhibition

There is no published data from reporter gene assays that would indicate the specific cellular signaling pathways modulated by this compound.

Mechanistic Investigations in Complex Biological Systems (e.g., organoids, ex vivo tissue models)

A search for studies involving this compound in advanced biological models such as organoids or ex vivo tissue preparations yielded no results. These types of investigations would be critical for understanding the compound's mechanism in a more physiologically relevant context.

Potential Biological Targets and Associated Pathways for Methyl 5 3 Chlorobenzyl Amino Picolinate

Identification of Novel Protein-Protein Interactions

The principal mode of action for aminopicolinate herbicides involves their interaction with key components of the auxin signaling pathway. This interaction is pivotal to the herbicidal effect.

A primary event is the binding of the herbicide to the TIR1/AFB family of F-box proteins, which act as auxin receptors and are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this ternary complex—TIR1/AFB, the auxin mimic, and the Aux/IAA repressor—singles out the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors activates auxin response factors (ARFs), which in turn regulate the expression of a multitude of genes, leading to the observed herbicidal effects.

While specific protein-protein interaction studies for Methyl 5-((3-chlorobenzyl)amino)picolinate are not documented, its activity is anticipated to be mediated through the well-established TIR1/AFB-Aux/IAA protein complex.

Interactive Data Table: Key Proteins in the Hypothesized Interaction Cascade

| Protein | Class | Function in Pathway |

| TIR1/AFB | F-box protein | Acts as the auxin receptor, perceiving the herbicide signal. |

| Aux/IAA | Transcriptional Repressor | Represses the activity of Auxin Response Factors (ARFs) and is targeted for degradation upon herbicide binding. |

| SCF E3 Ubiquitin Ligase | Enzyme Complex | Mediates the ubiquitination of Aux/IAA proteins. |

| 26S Proteasome | Protein Complex | Responsible for the degradation of ubiquitinated Aux/IAA proteins. |

| Auxin Response Factors (ARFs) | Transcription Factor | Regulate the expression of auxin-responsive genes, triggering downstream physiological effects. |

Modulation of Specific Metabolic Pathways

The herbicidal action of aminopicolinates is a consequence of the widespread dysregulation of metabolic pathways in susceptible plants, stemming from the overstimulation of the auxin signaling pathway.

This hormonal imbalance leads to a number of metabolic disturbances, including the increased production of ethylene (B1197577), another plant hormone. The overproduction of ethylene can induce epinasty (downward bending of leaves), senescence, and other phytotoxic symptoms. There is also evidence that synthetic auxins can influence the biosynthesis of other plant hormones such as abscisic acid (ABA), which plays a role in stress responses.

Furthermore, auxins are known to promote the expression of genes that encode for cell wall modifying enzymes, such as expansins. This leads to the loosening of the cell wall and uncontrolled cell expansion, a process that consumes significant energy reserves and leads to disorganized growth.

Interactive Data Table: Metabolic Pathways Potentially Modulated

| Metabolic Pathway | Effect of Dysregulation |

| Ethylene Biosynthesis | Overproduction leading to epinasty, chlorosis, and senescence. |

| Abscisic Acid (ABA) Signaling | Alteration of stress responses and developmental processes. |

| Cell Wall Metabolism | Uncontrolled cell elongation and division, resulting in tissue damage and exhaustion of resources. |

| Nucleic Acid and Protein Synthesis | A rapid and unsustainable increase to support uncontrolled and disorganized growth. |

Interference with Nucleic Acid Functions

The interaction of aminopicolinates with their receptor complex has a direct impact on nucleic acid function by altering gene expression profiles. The degradation of the Aux/IAA repressors allows Auxin Response Factors (ARFs) to bind to specific DNA sequences known as auxin response elements (AuxREs) located in the promoters of numerous genes. This binding event activates or represses the transcription of these target genes.

This leads to the upregulation of genes involved in cell division, elongation, and differentiation. The sustained and uncontrolled expression of these genes is a fundamental aspect of the herbicidal mechanism. It is important to note that the primary mechanism is not direct binding of the compound to DNA or RNA, but rather an indirect effect on gene regulation mediated by the auxin signaling pathway.

Broad Spectrum Mechanistic Investigations

Broader investigations into the mechanisms of aminopicolinate herbicides have focused on their effects at the whole-plant level and on understanding the relationship between their chemical structure and biological activity.

Aminopicolinates typically exhibit selective herbicidal activity, being more effective against broadleaf plants than grasses. This selectivity is often attributed to differences in herbicide uptake, translocation, and metabolic degradation between different plant species.

Interactive Data Table: Structure-Activity Relationship Insights for Aminopicolinates

| Structural Feature | Impact on Herbicidal Activity |

| Substitution at C4-position | The presence of an amino group is often critical for high levels of activity. |

| Substitution at C6-position | This position can be modified to alter the spectrum of weeds controlled. |

| Carboxylic acid at C2-position | This group is essential for binding to the auxin receptor. In esterified compounds, it is likely hydrolyzed to the active acid form within the plant. |

| Benzylamino group at C5-position | The substituents on the benzyl (B1604629) ring, such as the chloro group in the subject compound, can modulate the electronic properties and binding affinity of the molecule. |

Challenges and Future Directions in Research on Methyl 5 3 Chlorobenzyl Amino Picolinate

Methodological Advancements for Deeper Mechanistic Understanding

A significant hurdle in the study of Methyl 5-((3-chlorobenzyl)amino)picolinate is the full elucidation of its mechanism of action. chemenu.com To move beyond the current, somewhat general, understanding of its pharmacological effects, a suite of advanced methodological approaches is necessary.

Future research should prioritize the use of high-resolution structural biology techniques. While spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) are fundamental for confirming the compound's structure, obtaining a single-crystal X-ray diffraction (SXRD) structure would provide invaluable insights. nih.govnih.gov This would allow for a precise three-dimensional understanding of the molecule's conformation, which is critical for computational modeling and understanding its interaction with biological targets. nih.gov

Furthermore, the identification of specific protein targets is paramount. Modern chemical biology offers a range of powerful techniques for this purpose. Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a classic and effective method. This can be coupled with advanced proteomic techniques like Isotope-Coded Affinity Tag (ICAT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) for the precise identification and quantification of interacting proteins. nih.gov

Emerging label-free methods also hold great promise. Techniques that measure changes in a protein's susceptibility to proteolytic degradation upon ligand binding, or shifts in chromatographic retention times, can help identify targets without the need for chemical modification of the compound, which can sometimes alter its binding properties. nih.gov

Strategies for Exploring Broader Biological Contexts

To expand the understanding of this compound's biological role, it is crucial to move from single-target investigations to broader, systems-level analyses. A key strategy is the use of molecular docking studies against a wide array of biologically relevant macromolecules. nih.govnih.gov By computationally screening the compound against libraries of proteins, such as kinases, proteases, and receptors implicated in various diseases, researchers can generate hypotheses about its potential therapeutic applications. nih.gov

For instance, studies on similar picolinate (B1231196) derivatives have successfully used molecular docking to predict interactions with targets involved in cardiovascular disease and tuberculosis. nih.govnih.gov A similar approach for this compound could uncover novel and unexpected biological activities.

In addition to computational methods, high-throughput screening (HTS) in cell-based assays is essential. Testing the compound across a diverse panel of human cancer cell lines, bacterial strains, and fungal pathogens would provide a comprehensive overview of its activity spectrum. Phenotypic screening, which focuses on observing the effect of a compound on cellular morphology or function, can be particularly valuable for identifying novel mechanisms of action. nih.gov

Furthermore, exploring the compound's effects in more complex biological systems, such as co-cultures of different cell types or even model organisms, will be crucial to understanding its activity in a more physiologically relevant context.

Integration of Multi-Omics Data for Comprehensive Analysis

A truly comprehensive understanding of how this compound affects biological systems can only be achieved through the integration of multiple layers of biological data, a strategy known as multi-omics. This approach combines data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a holistic picture of a compound's effects.

By treating cells or model organisms with this compound and then performing multi-omics analysis, researchers can identify the key pathways and cellular processes that are perturbed. For example, transcriptomic analysis might reveal the upregulation of genes involved in apoptosis, while proteomic analysis could confirm the increased expression of the corresponding pro-apoptotic proteins. Metabolomic analysis could then show changes in the levels of metabolites associated with cell death pathways.

The integration of these datasets can be a powerful tool for target identification. For instance, if a compound induces a specific phenotypic change, and multi-omics data reveals a corresponding change in the expression and activity of a particular protein, this provides strong evidence that the protein is a direct or indirect target of the compound. nih.gov Computational network analysis can then be used to build models of how the compound's interaction with its primary target propagates through cellular networks to produce the observed phenotype.

Remaining Unanswered Questions in the Academic Study of the Compound

Despite the promising avenues for future research, several fundamental questions about this compound remain unanswered. These represent key areas for academic inquiry in the coming years:

What are the specific molecular targets? While broad activities have been suggested, the precise proteins or other biomolecules with which this compound interacts to exert its effects are unknown.

What is the detailed structure-activity relationship? Systematic modification of the different chemical moieties of this compound (the methyl picolinate core, the amino linker, and the 3-chlorobenzyl group) is needed to understand which parts of the molecule are critical for its activity and to potentially design more potent and selective analogs.

What is the basis for its potential toxicity at high concentrations? Understanding the off-target effects and the mechanisms of toxicity is crucial for any potential therapeutic development. chemenu.com Is the toxicity a result of interaction with a specific anti-target, or is it due to more general effects on cellular health?

What are its metabolic fate and stability? Investigating how the compound is metabolized by liver enzymes and its stability in biological fluids is essential for understanding its pharmacokinetic properties.

Does it have synergistic or antagonistic effects with other compounds? Exploring combinations of this compound with known drugs could reveal new therapeutic strategies.

Addressing these questions will require a concerted effort from researchers across multiple disciplines, from synthetic chemistry to molecular and cell biology, and computational science. The answers will be critical in determining the ultimate utility of this compound as a research tool and a potential lead compound for new therapies.

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., kinases) using software like GROMACS. Parameters for pyridine derivatives can be adapted from CAS 500011-86-9 simulations .

- Docking Studies : Use AutoDock Vina to predict binding poses in active sites. Validate with experimental IC values from enzyme inhibition assays .

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl groups) using datasets from structurally related compounds .

What structural analogs of this compound have shown promise in SAR studies?

Advanced Research Question

- Trifluoromethyl Derivatives : Methyl 5-(trifluoromethyl)picolinate (CAS 124236-37-9) exhibits enhanced metabolic stability and lipophilicity .

- Halogen-Substituted Analogs : 6-Chloro-3-(trifluoromethyl)picolinate (CAS 1416354-40-9) demonstrates improved target selectivity in kinase inhibition .

- Heterocyclic Modifications : Replacing the benzyl group with isoxazolyl or pyrazolyl moieties (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid) can alter binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.